
(S)-Tamsulosin-d3 Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-Tamsulosin-d3 (hydrochloride) is a deuterated form of tamsulosin, a medication primarily used to treat benign prostatic hyperplasia (BPH). The deuterium atoms replace hydrogen atoms in the molecular structure, which can enhance the pharmacokinetic properties of the compound. This compound is an alpha-1 adrenergic receptor antagonist, specifically targeting the alpha-1A receptors in the prostate.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Tamsulosin-d3 (hydrochloride) involves several steps, including the introduction of deuterium atoms. One common method is the hydrogen-deuterium exchange reaction, where hydrogen atoms in tamsulosin are replaced with deuterium. This can be achieved using deuterated reagents under specific conditions.
Industrial Production Methods: Industrial production of (S)-Tamsulosin-d3 (hydrochloride) typically involves large-scale hydrogen-deuterium exchange reactions. The process requires precise control of reaction conditions, including temperature, pressure, and the concentration of deuterated reagents, to ensure high yield and purity.
Types of Reactions:
Oxidation: (S)-Tamsulosin-d3 (hydrochloride) can undergo oxidation reactions, where it reacts with oxidizing agents to form oxidized products.
Reduction: Reduction reactions involve the gain of electrons or hydrogen atoms. (S)-Tamsulosin-d3 (hydrochloride) can be reduced under specific conditions.
Substitution: This compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs.
科学研究应用
(S)-Tamsulosin-d3 (hydrochloride) has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry to study the pharmacokinetics and metabolism of tamsulosin.
Biology: Employed in biological studies to investigate the effects of deuterium substitution on biological activity.
Medicine: Utilized in pharmacological research to develop improved formulations of tamsulosin with enhanced properties.
Industry: Applied in the pharmaceutical industry for the development of new drugs and therapeutic agents.
作用机制
(S)-Tamsulosin-d3 (hydrochloride) exerts its effects by selectively blocking alpha-1A adrenergic receptors in the prostate. This leads to the relaxation of smooth muscle in the bladder neck and prostate, improving urine flow and reducing symptoms of BPH. The molecular targets include the alpha-1A receptors, and the pathways involved are related to the adrenergic signaling pathway.
相似化合物的比较
Tamsulosin: The non-deuterated form of (S)-Tamsulosin-d3 (hydrochloride).
Alfuzosin: Another alpha-1 adrenergic receptor antagonist used to treat BPH.
Doxazosin: A medication that also targets alpha-1 receptors but has a broader range of applications, including hypertension.
Uniqueness: (S)-Tamsulosin-d3 (hydrochloride) is unique due to the presence of deuterium atoms, which can enhance its pharmacokinetic properties, such as increased metabolic stability and prolonged half-life. This makes it a valuable compound for research and therapeutic applications.
属性
分子式 |
C20H29ClN2O5S |
|---|---|
分子量 |
448.0 g/mol |
IUPAC 名称 |
2-methoxy-5-[(2S)-3,3,3-trideuterio-2-[2-(2-ethoxyphenoxy)ethylamino]propyl]benzenesulfonamide;hydrochloride |
InChI |
InChI=1S/C20H28N2O5S.ClH/c1-4-26-17-7-5-6-8-18(17)27-12-11-22-15(2)13-16-9-10-19(25-3)20(14-16)28(21,23)24;/h5-10,14-15,22H,4,11-13H2,1-3H3,(H2,21,23,24);1H/t15-;/m0./s1/i2D3; |
InChI 键 |
ZZIZZTHXZRDOFM-ANZOVPRHSA-N |
手性 SMILES |
[2H]C([2H])([2H])[C@@H](CC1=CC(=C(C=C1)OC)S(=O)(=O)N)NCCOC2=CC=CC=C2OCC.Cl |
规范 SMILES |
CCOC1=CC=CC=C1OCCNC(C)CC2=CC(=C(C=C2)OC)S(=O)(=O)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


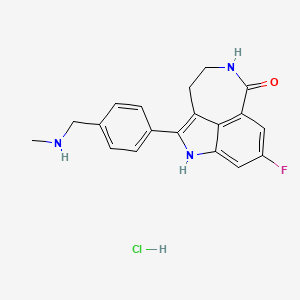
![(1S,2S,3R,4S,5S)-1-(hydroxymethyl)-5-[(6-{[2-nitro-4-(pyrimidin-2-yl)phenyl]amino}hexyl)amino]cyclohexane-1,2,3,4-tetrol](/img/structure/B15142786.png)
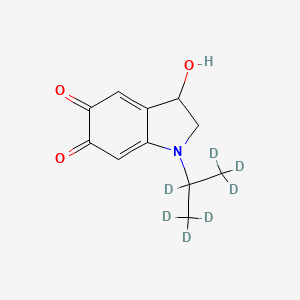

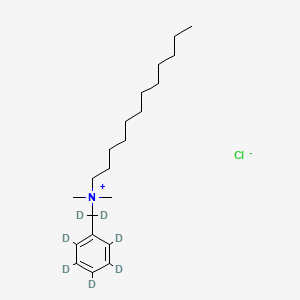
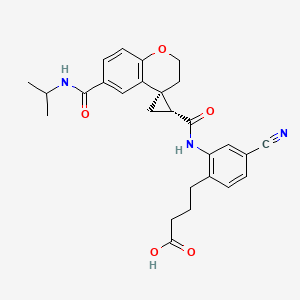
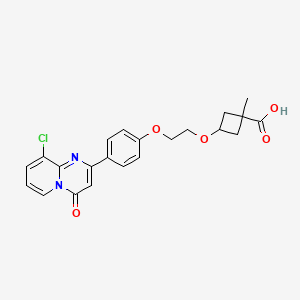



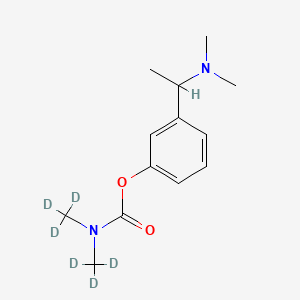
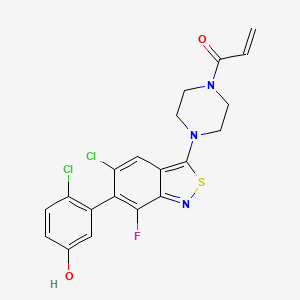

![[(1R)-2-(1-benzofuran-3-yl)-1-[[2-(N,S-dimethylsulfonimidoyl)phenyl]methoxycarbonylamino]ethyl]boronic acid](/img/structure/B15142845.png)
